molecular formula C30H34FN3O B11028632 [4-(4-Fluorophenyl)piperazino](2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone

[4-(4-Fluorophenyl)piperazino](2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone

Cat. No.: B11028632
M. Wt: 471.6 g/mol
InChI Key: ROEUPKXOHWIAHB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)piperazinomethanone typically involves multiple steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the quinoline derivative.

    Substitution: The fluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for introducing or modifying the fluorophenyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the quinoline derivative may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential pharmacological properties. It may interact with specific biological targets, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structure suggests it could be modified to enhance its therapeutic properties.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperazinomethanone involves its interaction with molecular targets in biological systems. The piperazine ring and fluorophenyl group may bind to specific receptors or enzymes, modulating their activity. The quinoline derivative may also play a role in the compound’s overall effect by interacting with different molecular pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(4-Fluorophenyl)piperazinomethanone lies in its combination of a piperazine ring, a fluorophenyl group, and a quinoline derivative. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C30H34FN3O

Molecular Weight

471.6 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinolin-8-yl)methanone

InChI

InChI=1S/C30H34FN3O/c1-21-18-25(28(35)34-16-14-33(15-17-34)24-12-10-23(31)11-13-24)27-26(19-21)30(4,20-29(2,3)32-27)22-8-6-5-7-9-22/h5-13,18-19,32H,14-17,20H2,1-4H3

InChI Key

ROEUPKXOHWIAHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CC(N2)(C)C)(C)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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